Pinacol borate
Overview
Description
Pinacol borate is an organoboron compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a boronic ester derived from pinacol and boronic acid. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, including the Suzuki-Miyaura coupling reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacol borate can be synthesized through several methods. One common method involves the reaction of pinacol with boronic acid or boron trihalides. For example, the reaction of pinacol with boronic acid in the presence of a base such as triethylamine can yield this compound. Another method involves the reaction of pinacol with boron trihalides like boron trifluoride under anhydrous conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the reaction of pinacol with boronic acid or boron trihalides in a flow reactor, allowing for efficient and scalable production. The use of continuous flow technology ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Pinacol borate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or boronic esters.
Reduction: It can be reduced to form boranes.
Substitution: this compound can participate in substitution reactions, where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and boranes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pinacol borate has a wide range of applications in scientific research:
Biology: this compound derivatives are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: It is used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT), a cancer treatment method.
Mechanism of Action
The mechanism of action of pinacol borate involves the formation of a boron-carbon bond through a transmetalation process. In the Suzuki-Miyaura coupling reaction, this compound reacts with a palladium catalyst to form a boron-palladium intermediate. This intermediate then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Pinacol borate is often compared with other boronic esters such as neopentyl borate and phenylboronic acid. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its stability and ease of handling. Neopentyl borate, for example, is less stable and more reactive, making it suitable for specific reactions where higher reactivity is required .
Similar Compounds
- Neopentyl borate
- Phenylboronic acid
- Methylboronic acid
These compounds share similar reactivity patterns but differ in their stability and specific applications .
Properties
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BO4/c1-5(2,8)6(3,4)11-7(9)10/h8-10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDAIUNAGXSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)OC(C)(C)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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